![molecular formula C12H11NO2S2 B2589503 3-Benzothiazol-2-ylsulfanyl-pentane-2,4-dione CAS No. 91569-42-5](/img/structure/B2589503.png)
3-Benzothiazol-2-ylsulfanyl-pentane-2,4-dione
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Overview
Description
3-Benzothiazol-2-ylsulfanyl-pentane-2,4-dione is a heterocyclic compound with the following chemical formula: C₁₂H₁₁NO₂S₂ . It belongs to the benzothiazole family, which is a privileged scaffold in synthetic and medicinal chemistry. Benzothiazole derivatives exhibit a wide range of pharmacological properties and structural diversity, making them valuable for drug discovery .
Synthesis Analysis
Several synthetic approaches have been developed for the preparation of 2-arylbenzothiazoles, including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions . For example, an iron-catalyzed oxidative cyclization of 1-acyl-3-(phenyl)thioureas in the presence of sodium persulfate yields N-benzothiazol-2-yl-amides selectively .
Molecular Structure Analysis
The molecular structure of 3-Benzothiazol-2-ylsulfanyl-pentane-2,4-dione consists of a benzothiazole ring fused with a pentane-2,4-dione moiety. The sulfur atom in the benzothiazole ring is linked to the pentane-2,4-dione group. The compound’s molecular formula is C₁₂H₁₁NO₂S₂ , and its average mass is approximately 265.35 Da .
Chemical Reactions Analysis
The compound can participate in various chemical reactions, including cyclization, condensation, and functionalization. For instance, it can undergo Knoevenagel condensation to form derivatives with diverse substitution patterns . Further investigations into its reactivity and transformations are essential.
properties
IUPAC Name |
3-(1,3-benzothiazol-2-ylsulfanyl)pentane-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO2S2/c1-7(14)11(8(2)15)17-12-13-9-5-3-4-6-10(9)16-12/h3-6,11H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLQXGEOSIHYKNN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(C(=O)C)SC1=NC2=CC=CC=C2S1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Benzothiazol-2-ylsulfanyl-pentane-2,4-dione |
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